5-Bromo-4-(methoxymethoxy)benzo[b]thiophene
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Overview
Description
5-Bromo-4-(methoxymethoxy)benzo[b]thiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused thiophene ring and a benzene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with benzo[b]thiophene-2-boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). This reaction typically occurs under mild conditions and yields the desired product .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale coupling reactions and electrophilic cyclization reactions. These methods are optimized for high yield and purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methoxymethoxy)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Organolithium Reagents: For substitution reactions.
Major Products Formed
Substituted Benzothiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-4-(methoxymethoxy)benzo[b]thiophene has a wide range of applications in scientific research:
Pharmaceuticals: Benzothiophene derivatives are used in the development of drugs for various diseases, including cancer and fungal infections.
Materials Science: These compounds are used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxymethoxy group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene.
Benzo[b]thiophene-2-boronic acid: Another benzothiophene derivative used in coupling reactions.
3-Bromothianaphthene: A similar compound that undergoes Suzuki-Miyaura reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H9BrO2S |
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Molecular Weight |
273.15 g/mol |
IUPAC Name |
5-bromo-4-(methoxymethoxy)-1-benzothiophene |
InChI |
InChI=1S/C10H9BrO2S/c1-12-6-13-10-7-4-5-14-9(7)3-2-8(10)11/h2-5H,6H2,1H3 |
InChI Key |
NJRLXCVESDVNFM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC2=C1C=CS2)Br |
Origin of Product |
United States |
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